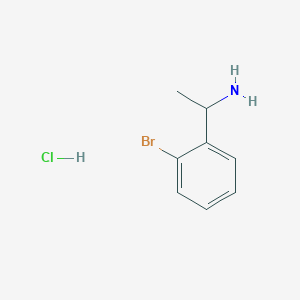

1-(2-Bromophenyl)ethanamine hydrochloride

描述

Significance of Arylethylamines in Chemical and Biological Sciences

The β-arylethylamine structure is a highly important scaffold in the fields of biology and chemistry. researchgate.net Molecules containing this framework are noted for their significant biological activities, which has established them as a "privileged" structure in the realm of drug discovery. researchgate.net Arylethylamines are integral to the development of treatments for neurological disorders and pain management. researchgate.net Their chemical structure allows them to interact with the Central Nervous System, in part due to an ability to cross the blood-brain barrier. researchgate.net This class of compounds, which includes vital neurotransmitters like dopamine (B1211576), is a primary focus for synthetic organic chemists who aim to develop efficient and novel methods for their preparation. researchgate.netdomainex.co.uk The broad spectrum of biological properties exhibited by arylethylamines makes them prime candidates for investigation in pharmaceutical research. nih.gov

Overview of the Chemical Compound's Relevance in Contemporary Research

1-(2-Bromophenyl)ethanamine hydrochloride is a significant compound primarily utilized as a precursor and intermediate in organic and medicinal chemistry. myskinrecipes.com Its structure, featuring a bromine atom on the phenyl ring and an amine group on the ethyl side chain, makes it a versatile building block for synthesizing more complex molecules. The compound's principal application in research is in the synthesis of chemical substances that serve as starting materials for drug production. myskinrecipes.com Specifically, it is instrumental in the development of drugs targeting the central nervous system. myskinrecipes.com Researchers utilize this compound in chemical reactions to create new carbon-carbon bonds or to introduce specific functional groups into a target molecule. myskinrecipes.com

属性

IUPAC Name |

1-(2-bromophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.ClH/c1-6(10)7-4-2-3-5-8(7)9;/h2-6H,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTGUFFHOKLEFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187928-17-1 | |

| Record name | Benzenemethanamine, 2-bromo-α-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 1 2 Bromophenyl Ethanamine Hydrochloride

Direct Synthetic Routes

Direct synthesis methods aim to produce racemic 1-(2-Bromophenyl)ethanamine hydrochloride through straightforward chemical transformations. These routes are often characterized by their efficiency and simplicity, providing the foundational amine structure which can be used as a racemic mixture or as a substrate for subsequent chiral resolution.

Reductive Amination Approaches

Reductive amination of the corresponding ketone, 2'-bromoacetophenone (B1265738), is a primary and widely utilized method for synthesizing 1-(2-Bromophenyl)ethanamine. This process involves the reaction of the ketone with an amine source, typically ammonia (B1221849) or its equivalent, to form an intermediate imine, which is then reduced to the target amine.

One of the classic implementations of this strategy is the Leuckart reaction . wikipedia.orgresearchgate.net In this method, 2'-bromoacetophenone is heated with ammonium (B1175870) formate (B1220265) or formamide, which serves as both the nitrogen donor and the reducing agent. wikipedia.orgntnu.no The reaction proceeds at high temperatures, generally between 120°C and 185°C. wikipedia.orggoogle.com The mechanism involves the initial formation of an N-formyl derivative, which is subsequently hydrolyzed to yield the primary amine. wikipedia.org While effective, the Leuckart reaction often requires strenuous conditions and can produce byproducts. ntnu.nogoogle.com

Modern reductive amination protocols offer milder conditions and higher yields. These methods typically involve a two-step process in a single pot: the formation of the imine from 2'-bromoacetophenone and ammonia, followed by reduction with a suitable reducing agent. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. The choice of reducing agent and reaction conditions can be optimized to maximize the yield of the desired amine. researchgate.net

Table 1: Comparison of Reductive Amination Methods

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Leuckart Reaction | 2'-bromoacetophenone, Ammonium formate or Formamide | High temperature (120-185°C) | One-step process, inexpensive reagents wikipedia.orgresearchgate.net | High temperatures, potential for byproducts ntnu.nogoogle.com |

| Catalytic Hydrogenation | 2'-bromoacetophenone, NH₃, H₂, Metal catalyst (e.g., Pd/C, Raney Ni) | Moderate pressure and temperature | Clean reaction, high yields | Requires specialized high-pressure equipment |

| Hydride Reduction | 2'-bromoacetophenone, NH₃, NaBH₄ or NaBH₃CN | Mild temperatures, alcoholic solvents | Mild conditions, good functional group tolerance | Stoichiometric amounts of hydride reagents needed researchgate.net |

One-Pot Synthesis from Amine Hydrochloride Salts

While less commonly documented specifically for 1-(2-Bromophenyl)ethanamine, one-pot synthetic strategies starting from amine hydrochloride salts are a staple in organic synthesis for producing various amine derivatives. A general approach could involve the reaction of a suitable precursor with hydroxylamine (B1172632) hydrochloride or another amine salt under conditions that facilitate both C-N bond formation and subsequent transformations. For instance, methodologies exist for the one-pot synthesis of other heterocyclic amines or amino alcohols from nitriles or amides, utilizing reagents like hydroxylamine hydrochloride. nih.gov Such strategies often involve cascade reactions where multiple steps occur sequentially in the same reaction vessel, improving efficiency and reducing waste. nih.govresearchgate.net

Alkylation Processes for Amine Formation

The direct alkylation of ammonia with a suitable electrophile, such as 1-(2-bromophenyl)ethyl bromide or chloride, represents a theoretical pathway to 1-(2-Bromophenyl)ethanamine. wikipedia.org This reaction is a nucleophilic aliphatic substitution where ammonia acts as the nucleophile. wikipedia.org The process is typically carried out by heating the alkyl halide with a concentrated solution of ammonia in a solvent like ethanol (B145695) within a sealed tube to prevent the volatile ammonia from escaping. libretexts.org

However, this method is fraught with challenges, most notably the issue of over-alkylation. libretexts.orglumenlearning.com The primary amine product is itself a nucleophile and can react with the starting alkyl halide to form the secondary amine, N,N-bis[1-(2-bromophenyl)ethyl]amine. This secondary amine can further react to form a tertiary amine and ultimately a quaternary ammonium salt. libretexts.orglumenlearning.com To favor the formation of the primary amine, a large excess of ammonia is typically used. youtube.com This increases the probability that an alkyl halide molecule will react with an ammonia molecule rather than the product amine. Despite this, achieving high selectivity for mono-alkylation can be difficult, making this route less practical for laboratory and industrial synthesis compared to reductive amination. wikipedia.org

Enantioselective Synthesis Strategies

Producing enantiomerically pure 1-(2-Bromophenyl)ethanamine is crucial for applications where a specific stereoisomer is required. This is achieved either by synthesizing the desired enantiomer directly (asymmetric synthesis) or by separating the enantiomers from a racemic mixture (chiral resolution).

Asymmetric Synthesis Utilizing Chiral Catalysts and Reagents

Asymmetric synthesis creates the desired chiral center with a specific stereochemistry. This is often accomplished through asymmetric reductive amination of 2'-bromoacetophenone or by using chiral auxiliaries to direct stereoselective reactions.

Catalytic Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation of imines is a powerful method for producing chiral amines. nih.gov An imine formed from 2'-bromoacetophenone can be hydrogenated using a chiral catalyst, typically based on rhodium or iridium complexed with chiral phosphine (B1218219) ligands. These catalysts create a chiral environment that favors the formation of one enantiomer over the other, often achieving high enantiomeric excess (ee). nih.gov

Biocatalysis: Enzymes offer a highly selective route to chiral amines. Reductive aminases (RedAms) are a class of enzymes that can catalyze the asymmetric reductive amination of ketones. whiterose.ac.ukwhiterose.ac.uk Using a RedAm with 2'-bromoacetophenone and an amine donor like ammonia can yield either the (R)- or (S)-enantiomer of 1-(2-Bromophenyl)ethanamine with high conversion rates and excellent enantioselectivity (>90% ee). whiterose.ac.uk

Chiral Auxiliaries: Another robust strategy involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For amine synthesis, auxiliaries like pseudoephedrine or the more recent pseudoephenamine can be used. wikipedia.orgharvard.edunih.gov The auxiliary is first converted into an amide. The α-proton of this amide can be removed to form a chiral enolate, which then reacts with an electrophile. The steric bulk of the auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in preference to the other. Finally, the auxiliary is cleaved to release the enantiomerically enriched product. wikipedia.orgnih.gov

Table 2: Overview of Asymmetric Synthesis Methods

| Method | Key Reagent/Catalyst | Principle | Typical Outcome |

| Catalytic Asymmetric Hydrogenation | Chiral Rhodium or Iridium complexes | Asymmetric reduction of an intermediate imine. nih.gov | High enantiomeric excess (often >95% ee). |

| Biocatalytic Reductive Amination | Reductive Aminase (RedAm) enzymes | Enzyme-catalyzed asymmetric imine formation and reduction. whiterose.ac.uk | Very high enantiomeric excess (>99% ee) and high conversion. whiterose.ac.uk |

| Chiral Auxiliary | e.g., Pseudoephedrine, Pseudoephenamine | Diastereoselective alkylation of an amide derived from the auxiliary. wikipedia.orgnih.gov | High diastereomeric ratios, leading to high enantiomeric purity after auxiliary removal. |

Chiral Resolution Techniques

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. This is a common and practical approach when a racemic synthesis is more straightforward or cost-effective than an asymmetric one.

Diastereomeric Salt Formation: This is a classical and widely used resolution method. libretexts.org The racemic 1-(2-Bromophenyl)ethanamine, being a base, is reacted with a single enantiomer of a chiral acid, known as a resolving agent. pbworks.com Commonly used resolving agents include (+)-tartaric acid, (-)-dibenzoyltartaric acid, or (+)-camphorsulfonic acid. libretexts.org This reaction forms a pair of diastereomeric salts (e.g., (R)-amine·(R,R)-tartrate and (S)-amine·(R,R)-tartrate). pbworks.commdpi.com Since diastereomers have different physical properties, they can often be separated by fractional crystallization. pbworks.com One of the diastereomeric salts will be less soluble in a particular solvent and will crystallize out, while the other remains in the mother liquor. The separated salt is then treated with a base to liberate the enantiomerically pure amine. pbworks.com

Enzymatic Kinetic Resolution: This technique utilizes the enantioselectivity of enzymes to separate enantiomers. mdpi.com A racemic mixture of 1-(2-Bromophenyl)ethanamine is treated with an enzyme, such as a lipase (B570770) or an amine dehydrogenase (AmDH), that preferentially reacts with one enantiomer. mdpi.comd-nb.inforesearchgate.net For example, a lipase can be used to acylate one enantiomer selectively in the presence of an acyl donor. researchgate.net This leaves the unreacted enantiomer in high enantiomeric purity. The theoretical maximum yield for the resolved, unreacted enantiomer in a kinetic resolution is 50%. d-nb.info Amine dehydrogenases can be used in an oxidative kinetic resolution, where one enantiomer is selectively deaminated to the corresponding ketone, again leaving the other enantiomer untouched and enantiomerically enriched. mdpi.comd-nb.info

Chiral Pool Approaches

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials to synthesize more complex chiral molecules. researchgate.net This approach avoids the need for a resolution step, as the chirality is incorporated from the outset. Common chiral pool sources include amino acids, carbohydrates, and terpenes.

For the synthesis of α-arylethylamines like 1-(2-bromophenyl)ethanamine, chiral α-amino acids such as L-alanine or L-phenylalanine can serve as suitable starting materials. mdpi.com A plausible synthetic route could involve the following key transformations:

Decarboxylation: The carboxylic acid functionality of the amino acid is removed.

Functional Group Interconversion: The amino group may need to be protected and the side chain modified.

Introduction of the Aryl Group: The 2-bromophenyl group can be introduced via a cross-coupling reaction, such as a Suzuki or Negishi coupling. chemicalbook.com

This strategy allows for the synthesis of the desired enantiomer of 1-(2-bromophenyl)ethanamine with high enantiomeric purity, provided that the stereocenter is not compromised during the synthetic sequence.

Synthesis of Derivatives and Analogs

The synthesis of derivatives and analogs of 1-(2-bromophenyl)ethanamine is of interest for exploring structure-activity relationships in various applications. These modifications can include the introduction of additional halogens or other functional groups on the aromatic ring, as well as substitution on the nitrogen atom.

Halogenated and Functionalized Analogs

The introduction of additional halogen atoms, such as fluorine or chlorine, or other functional groups onto the phenyl ring of 1-(2-bromophenyl)ethanamine can significantly alter its properties.

Synthesis of Halogenated Analogs:

Halogenation of the aromatic ring can be achieved through electrophilic aromatic substitution reactions. For example, fluorination can be accomplished using electrophilic fluorinating agents. researchgate.net The synthesis of (S)-1-(2-bromo-3-fluorophenyl)ethanamine, for instance, can be achieved by starting with a pre-fluorinated phenyl precursor, followed by bromination and subsequent elaboration of the ethanamine side chain.

Deaminative halogenation offers another route to halogenated analogs. This method involves the conversion of a primary amine to a halide. For example, an aminophenyl precursor could be halogenated before the introduction of the ethanamine side chain.

N-Substituted Derivatives

Modification of the primary amine functionality through N-substitution provides a wide array of derivatives with potentially altered biological and chemical characteristics.

N-Acylation:

N-acyl derivatives can be readily prepared by reacting 1-(2-bromophenyl)ethanamine with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base to neutralize the acid byproduct. For example, N-acetylation can be achieved using acetyl chloride or acetic anhydride.

N-Alkylation:

N-alkylation can be achieved through several methods. One common approach is reductive amination, which involves the reaction of the primary amine with an aldehyde or ketone in the presence of a reducing agent. Another method is the direct reaction with an alkyl halide, although this can sometimes lead to over-alkylation.

These synthetic strategies provide access to a diverse range of derivatives and analogs of 1-(2-bromophenyl)ethanamine, enabling the exploration of their properties and potential applications.

Formation of Thiourea (B124793) Derivatives

The synthesis of thiourea derivatives from primary amines like 1-(2-Bromophenyl)ethanamine is a well-established chemical transformation. The general and most common method involves the reaction of the primary amine with an isothiocyanate. mdpi.com This reaction proceeds via a nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon atom of the isothiocyanate group (-N=C=S).

While specific literature detailing the reaction for this compound is not prevalent, the synthesis can be extrapolated from general procedures for creating chiral thioureas from substituted phenylethylamines. nih.govresearchgate.net For the reaction to proceed, the hydrochloride salt of 1-(2-Bromophenyl)ethanamine would first need to be neutralized to the free amine, typically by treatment with a suitable base.

A representative synthetic pathway would involve dissolving 1-(2-Bromophenyl)ethanamine in a suitable organic solvent, such as dichloromethane (B109758) or acetone. mdpi.com An equimolar amount of a selected isothiocyanate (e.g., phenyl isothiocyanate) would then be added to the solution. The reaction mixture is typically stirred at room temperature. mdpi.com The progress of the reaction can be monitored by techniques like thin-layer chromatography. Upon completion, the resulting thiourea derivative can be isolated and purified using standard laboratory procedures like washing, drying, and recrystallization. mdpi.com

A closely related synthesis is that of N-(2-Bromophenyl)thiourea, which is prepared from o-bromoaniline and benzoyl isothiocyanate (formed in situ from ammonium thiocyanate (B1210189) and benzoyl chloride), followed by hydrolysis. This highlights the reactivity of the bromophenyl moiety in forming thiourea structures.

Table 1: Representative Synthesis of a Thiourea Derivative This table is a generalized representation based on common synthetic methods.

| Step | Reagent/Solvent | Conditions | Purpose |

| 1 | This compound, Base (e.g., Triethylamine) | Dichloromethane | Neutralization to free amine |

| 2 | Phenyl isothiocyanate | Room Temperature | Formation of the thiourea linkage |

| 3 | Stirring | Varies (hours) | To ensure complete reaction |

| 4 | Aqueous HCl, Water | Room Temperature | Washing and removal of excess reagents |

| 5 | Anhydrous Na2SO4 | Room Temperature | Drying of the organic layer |

| 6 | Evaporation/Recrystallization | Varies | Isolation and purification of the product |

Incorporation into Polymeric Structures

The bifunctionality of 1-(2-Bromophenyl)ethanamine, possessing both a reactive amine group and a bromo-substituted aromatic ring, makes it a candidate for incorporation into polymeric chains. The presence of a chiral center also allows for the synthesis of chiral polymers, which are of interest for applications such as chiral separation and asymmetric catalysis.

One potential method for incorporating this monomer is through polycondensation reactions. Polycondensation is a process of polymerization in which monomers are joined together with the loss of a small molecule, such as water or hydrogen halide. Given the bromo- and amino-functionalities, 1-(2-Bromophenyl)ethanamine could theoretically undergo polymerization through mechanisms such as N-alkylation or coupling reactions involving the bromine atom.

For instance, chiral polyamines have been synthesized through the polycondensation of chiral phenylethylamines with dihaloalkanes like p-xylylene dibromide. This type of reaction typically involves a base to scavenge the hydrogen halide formed during the reaction. While no specific literature was found for the polymerization of 1-(2-Bromophenyl)ethanamine, a similar approach could be envisioned.

Another possibility lies in the field of molecularly imprinted polymers (MIPs). In a related study, N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide was used to create an imprinted polymer. After polymerization, the amide linkage was hydrolyzed to remove the 2-(4-bromophenyl)ethylamine residue, creating specific cavities. This demonstrates the utility of bromophenylethylamine derivatives in creating functional polymeric materials.

The synthesis of such polymers would likely involve reacting the monomer under specific conditions with a suitable co-monomer or initiator. The properties of the resulting polymer, such as its molecular weight, polydispersity, and chiroptical properties, would be influenced by the reaction conditions and the specific monomers used.

Table 2: Potential Polycondensation Reaction for Polymer Synthesis This table outlines a hypothetical reaction based on known methods for similar compounds.

| Step | Reagents/Solvents | Conditions | Purpose |

| 1 | 1-(2-Bromophenyl)ethanamine, Dihaloalkane (e.g., p-xylylene dibromide), Base (e.g., K2CO3) | Acetonitrile (B52724)/o-dichlorobenzene | Polycondensation reaction |

| 2 | Heating (e.g., 90°C) | Several hours | To drive the polymerization |

| 3 | End-capping agent (e.g., Benzyl bromide) | Heating | To terminate the polymer chains |

| 4 | Precipitation (e.g., in methanol) | Room Temperature | Isolation of the crude polymer |

| 5 | Reprecipitation | Varies | Purification of the polymer |

Chemical Reactivity and Derivatization of 1 2 Bromophenyl Ethanamine Hydrochloride

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) in 1-(2-bromophenyl)ethanamine hydrochloride is governed by the directing effects of the substituents already present on the benzene (B151609) ring: the bromo group and the ethylamine (B1201723) hydrochloride group. In the acidic medium of the hydrochloride salt, the amine group is protonated to form an ammonium (B1175870) group (-NH3+).

The bromo group is a deactivating, ortho-, para- director due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. libretexts.org Conversely, the protonated amino group (-NH3+) is a strongly deactivating, meta- director because of its strong electron-withdrawing inductive effect. ncert.nic.in When both groups are present, their combined influence dictates the position of the incoming electrophile. Given that the -NH3+ group is a stronger deactivator, it will primarily direct incoming electrophiles to the positions meta to it (positions 3 and 5). The bromo group at position 2 will also influence the regioselectivity.

| Substituent | Activating/Deactivating | Directing Effect |

| -Br | Deactivating | ortho-, para- |

| -CH(CH3)NH3+ | Strongly Deactivating | meta- |

Considering the positions on the ring relative to the existing substituents, the potential sites for electrophilic attack are C3, C4, C5, and C6. The -NH3+ group directs to C3 and C5. The -Br group directs to C4 and C6. The strong deactivating and meta-directing nature of the -NH3+ group would likely lead to substitution primarily at the C5 position, which is meta to the ammonium group and para to the bromo group. Substitution at C3 is also possible but may be sterically hindered by the adjacent ethylamine group.

Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acid) and halogenation (using a halogen with a Lewis acid catalyst). nih.gov

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving this compound can occur at the aromatic ring, targeting the bromine atom. Aromatic rings are generally electron-rich and thus resistant to nucleophilic attack. masterorganicchemistry.com However, nucleophilic aromatic substitution (SNAr) can proceed if the ring is substituted with strong electron-withdrawing groups, particularly at positions ortho and para to the leaving group. masterorganicchemistry.comwikipedia.org

In the case of this compound, the protonated amino group (-NH3+) is an electron-withdrawing group situated ortho to the bromine atom. This arrangement can facilitate the attack of a strong nucleophile on the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized Meisenheimer complex. wikipedia.org

Another potential pathway for nucleophilic substitution on an aryl halide is the benzyne (B1209423) mechanism. masterorganicchemistry.com This mechanism is favored under very strong basic conditions (e.g., sodium amide) and does not require the presence of electron-withdrawing groups. masterorganicchemistry.comyoutube.com The reaction proceeds through a highly reactive benzyne intermediate, which is then attacked by the nucleophile. masterorganicchemistry.com

| Reaction Type | Key Features | Applicability to this compound |

| SNAr | Requires strong electron-withdrawing groups ortho/para to the leaving group. | Potentially feasible due to the ortho -NH3+ group, though strong deactivation of the ring can hinder the reaction. |

| Benzyne Mechanism | Occurs under very strong basic conditions. | Possible, but the acidic nature of the hydrochloride salt would need to be neutralized first. |

Oxidation Reactions of the Amine Group

The primary amine group of 1-(2-bromophenyl)ethanamine is susceptible to oxidation. Various oxidizing agents can be employed to transform the amine into different functional groups. A common outcome of the oxidation of primary amines is the formation of an imine. This can be followed by hydrolysis to yield a ketone. For instance, oxidation may lead to the formation of 2-bromoacetophenone.

Reduction Reactions to Form Higher Amines

While the amine group itself is not typically reduced, it can be converted into higher amines (secondary or tertiary) through reductive amination. This process involves the reaction of the primary amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN).

For example, the reaction of 1-(2-bromophenyl)ethanamine with an aldehyde (R'CHO) in the presence of a reducing agent would yield a secondary amine.

Furthermore, direct alkylation of the primary amine with alkyl halides can also produce secondary and tertiary amines. However, this method often leads to a mixture of products due to over-alkylation.

Bioconjugation through the Amine Group

The primary amine group of 1-(2-bromophenyl)ethanamine serves as a valuable handle for bioconjugation, the process of covalently linking molecules to biomolecules such as proteins, peptides, or nucleic acids. creative-biolabs.com Several strategies are commonly employed to target primary amines for bioconjugation. creative-biolabs.comcreative-biogene.com

One of the most prevalent methods involves the use of N-hydroxysuccinimide (NHS) esters. rsc.org NHS esters react with primary amines under mild conditions to form stable amide bonds. rsc.org Another common approach is the use of isothiocyanates, which react with primary amines to form stable thiourea (B124793) linkages.

Additionally, the reaction of the amine with an aldehyde-containing biomolecule can form a Schiff base (an imine), which can then be stabilized by reduction to a secondary amine linkage using a mild reducing agent like sodium cyanoborohydride. creative-biolabs.com More recently, azaphilone-based reagents have been developed for the activation-free and highly chemoselective bioconjugation of primary amines. nih.govresearchgate.net

| Bioconjugation Reagent | Resulting Linkage |

| N-hydroxysuccinimide (NHS) ester | Amide |

| Isothiocyanate | Thiourea |

| Aldehyde (followed by reduction) | Secondary Amine |

| Azaphilone | Vinylogous γ-pyridone |

Formation of Imine and Thioamide Fragments

The primary amine of 1-(2-bromophenyl)ethanamine readily reacts with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and reversible.

Thioamides can be synthesized from primary amines through various methods. One common approach is the reaction of the amine with a thioacylating agent. Alternatively, the Willgerodt-Kindler reaction provides a route to thioamides from an aldehyde, a primary or secondary amine, and elemental sulfur. nih.gov This one-pot, three-component reaction is a versatile method for thioamide synthesis. nih.govorganic-chemistry.org Recent developments have also explored decarboxylative strategies for thioamide synthesis, involving the reaction of arylacetic or cinnamic acids with amines and elemental sulfur. organic-chemistry.orgorganic-chemistry.org

Diazotization Reactions for Surface Derivatization

The aromatic primary amine of 1-(2-bromophenyl)ethanamine can undergo diazotization, a reaction with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. google.com Aromatic diazonium salts are highly reactive species and are valuable intermediates in organic synthesis. researchgate.net

A significant application of diazonium salts is in surface derivatization. nih.gov Diazonium salts can be used to covalently modify a wide range of surfaces, including metals, carbon materials, and polymers. nih.govresearchgate.net The derivatization process typically involves the reduction of the diazonium salt at the surface, which generates an aryl radical that subsequently forms a covalent bond with the surface. nih.gov This method allows for the creation of stable, functionalized surfaces with tailored properties. rsc.org

Advanced Analytical Characterization in Research of 1 2 Bromophenyl Ethanamine Hydrochloride

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 1-(2-Bromophenyl)ethanamine hydrochloride. These techniques provide detailed information about the compound's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are routinely used to confirm the identity and purity of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the methine (CH) proton, the methyl (CH₃) protons, and the ammonium (B1175870) (NH₃⁺) protons. The aromatic protons on the bromophenyl ring typically appear as a complex multiplet in the downfield region (around 7.2-7.8 ppm). The methine proton, adjacent to both the aromatic ring and the nitrogen atom, would appear as a quartet, while the methyl protons would present as a doublet due to coupling with the methine proton. The protons of the ammonium group (NH₃⁺) are often observed as a broad singlet, with a chemical shift that can be influenced by solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum for this compound would show six distinct signals for the aromatic carbons, one for the methine carbon, and one for the methyl carbon. The carbon atom bonded to the bromine (C-Br) would have a characteristic chemical shift, typically in the 120-125 ppm range. The chemical shifts of the other aromatic carbons provide a unique fingerprint for the substitution pattern.

The following table presents typical or expected chemical shift values based on analyses of structurally similar compounds, such as isomers and the free base.

Table 1: Expected NMR Spectral Data for 1-(2-Bromophenyl)ethanamine Moiety

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic C-H | 7.2 - 7.8 | Multiplet (m) |

| ¹H | -CH(NH₃⁺)- | ~4.5 - 4.8 | Quartet (q) |

| ¹H | -NH₃⁺ | Variable, broad | Singlet (br s) |

| ¹H | -CH₃ | ~1.6 - 1.8 | Doublet (d) |

| ¹³C | Aromatic C-Br | ~123 | Singlet |

| ¹³C | Aromatic C-H | 127 - 133 | Singlet |

| ¹³C | Aromatic C-C | ~140 | Singlet |

| ¹³C | -CH(NH₃⁺)- | ~50 | Singlet |

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS), it also serves as a powerful tool for separation and identification. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like amine hydrochlorides.

In a typical ESI-MS analysis, this compound would be detected as the protonated form of the free amine, [C₈H₁₀BrN+H]⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), the molecular ion peak appears as a characteristic doublet (M+ and M+2) of nearly equal intensity. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule. The monoisotopic mass of the free base is approximately 200.00 Da, leading to an expected m/z of ~201.0 and ~203.0 for the protonated molecule.

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented to produce smaller, characteristic ions. Common fragmentation pathways for this molecule would involve the loss of ammonia (B1221849) (NH₃) or the cleavage of the bond between the methine carbon and the aromatic ring.

Table 2: Expected High-Resolution Mass Spectrometry Data for 1-(2-Bromophenyl)ethanamine

| Ion Species | Formula | Expected m/z (⁷⁹Br) | Expected m/z (⁸¹Br) |

|---|---|---|---|

| [M+H]⁺ | [C₈H₁₁BrN]⁺ | ~201.00 | ~203.00 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

The most prominent feature would be the broad absorption band in the 2500-3000 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of the primary ammonium salt (R-NH₃⁺). The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. Aliphatic C-H stretches from the methyl and methine groups are observed in the 2850-2980 cm⁻¹ range. Other important signals include the aromatic C=C stretching vibrations around 1450-1600 cm⁻¹ and the C-Br stretching absorption, which is expected in the fingerprint region, typically between 500 and 650 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ammonium (R-NH₃⁺) | N-H Stretch | 2500 - 3000 (broad) |

| Aromatic C-H | C-H Stretch | 3010 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2980 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Ammonium (R-NH₃⁺) | N-H Bend | 1500 - 1600 |

Chromatographic Methods

Chromatographic techniques are essential for separating the target compound from impurities and for resolving its enantiomers. Both high-performance liquid chromatography and gas chromatography are widely applied in the analysis of chiral amines.

HPLC is the predominant technique for assessing the purity of non-volatile compounds like this compound. A typical reversed-phase HPLC method utilizing a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile (B52724) or methanol) can effectively separate the main compound from synthesis-related impurities. Detection is commonly performed using a UV detector, as the bromophenyl group has a strong chromophore.

For a chiral compound, determining the enantiomeric excess (ee) is critical. This is achieved using chiral HPLC. mdpi.com This method involves a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or crown ether-based CSPs are often effective for separating primary amines. researchgate.netchromatographyonline.com The mobile phase composition, including the type of organic modifier and the presence of acidic or basic additives, is optimized to achieve baseline resolution between the (R)- and (S)-enantiomers. chromatographyonline.com The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers in the chromatogram. mdpi.com

Table 4: Typical HPLC Method Parameters

| Parameter | Purity Analysis | Enantiomeric Excess (ee) Analysis |

|---|---|---|

| Column | Reversed-Phase (e.g., C18, 5 µm) | Chiral Stationary Phase (e.g., Cellulose, Crown Ether) |

| Mobile Phase | Acetonitrile/Water with buffer (e.g., TFA, formate) | Heptane/Ethanol (B145695) with additives (e.g., TFA, DEA) |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV at ~210 nm or ~254 nm | UV at ~210 nm or ~254 nm |

| Purpose | Quantify impurities and assess chemical purity | Separate and quantify (R)- and (S)-enantiomers |

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Primary amines can be challenging to analyze directly by GC due to their high polarity, which can lead to poor peak shape (tailing) and adsorption on the column. labrulez.com

To overcome these issues, several strategies are employed. One approach is to use a specialized column packing material, such as a porous polymer like Chromosorb 103, which is specifically designed for amine analysis. labrulez.com Another common technique is derivatization, where the polar amine group is converted into a less polar, more volatile derivative (e.g., an amide or a silyl (B83357) derivative) prior to injection. nih.gov This improves the chromatographic behavior, resulting in sharper, more symmetrical peaks. When coupled with a mass spectrometer (GC-MS), this method provides both high-resolution separation and definitive identification of the compound and any related volatile impurities.

Table 5: Example Gas Chromatography Method Parameters

| Parameter | Direct Analysis | Analysis after Derivatization |

|---|---|---|

| Column | Fused silica (B1680970) capillary with a basic-deactivated stationary phase | Fused silica capillary (e.g., DB-5, DB-17) |

| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |

| Injector Temp. | ~250 °C | ~250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Sample Prep | Dilution in a suitable solvent | Reaction with a derivatizing agent (e.g., TFAA, BSTFA) |

X-Ray Diffraction Studies

Following a comprehensive search of scientific literature and crystallographic databases, no specific X-ray diffraction studies for this compound were found. Consequently, detailed research findings, including crystallographic data such as unit cell parameters, space group, and other structural details, are not available in the public domain.

For a compound like this compound, X-ray diffraction analysis would be instrumental in:

Confirming the molecular structure: Unambiguously verifying the connectivity of atoms and the stereochemistry of the chiral center.

Analyzing intermolecular interactions: Revealing details about hydrogen bonding, halogen bonding, and other non-covalent interactions that dictate the crystal packing. The presence of the hydrochloride salt introduces strong ionic and hydrogen-bonding interactions between the protonated amine group and the chloride ion, which would be of significant interest.

Determining solid-state properties: Providing insights into the material's physical properties, such as density, melting point, and stability, which are influenced by the crystal structure.

The absence of published X-ray diffraction data for this compound indicates that either the crystal structure has not yet been determined or the results have not been made publicly available. Further research would be required to grow suitable single crystals of the compound and perform an X-ray diffraction experiment to elucidate its detailed solid-state structure. Such a study would be a valuable contribution to the chemical and pharmaceutical sciences, providing fundamental data for this compound.

Computational Chemistry and Modeling of 1 2 Bromophenyl Ethanamine Hydrochloride

Quantum Chemical Calculations

No specific quantum chemical calculation studies for 1-(2-Bromophenyl)ethanamine hydrochloride are available in the searched scientific literature.

Molecular Docking and Dynamics Simulations

No specific molecular docking or molecular dynamics simulation studies featuring this compound as the ligand have been identified in the searched scientific literature.

Structure-Activity Relationship (SAR) Studies and Pharmacophore Modeling

No specific Structure-Activity Relationship (SAR) studies or pharmacophore models have been developed for this compound in the searched scientific literature.

Impact of Substituents on Reactivity and Bioactivity

No studies detailing the impact of substituents on the reactivity and bioactivity of a this compound scaffold are available in the searched scientific literature.

Stereochemical Influence on Binding Specificity

No studies investigating the stereochemical influence of this compound on binding specificity are available in the searched scientific literature.

Solvent Contribution Analysis (e.g., WaterMap Analysis)

No solvent contribution analyses, such as WaterMap, have been performed for this compound according to the searched scientific literature.

Applications of 1 2 Bromophenyl Ethanamine Hydrochloride in Medicinal Chemistry Research

Building Block for Pharmaceutical Intermediates and Active Ingredients

1-(2-Bromophenyl)ethanamine hydrochloride is a key starting material in organic synthesis for the production of pharmaceutical intermediates and, ultimately, active pharmaceutical ingredients (APIs). myskinrecipes.comshreemlifesciences.com Its utility stems from its two primary reactive sites: the primary amine group and the bromine-substituted aromatic ring. The amine can be readily modified through reactions like acylation, alkylation, and reductive amination to introduce diverse functional groups. The bromo-substituent on the phenyl ring is particularly valuable for carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions allow for the construction of more complex molecular architectures.

The phenethylamine (B48288) motif is a core structure in many biologically active compounds. mdpi.com By using this compound as a precursor, chemists can introduce specific substituents on the phenyl ring that are crucial for modulating the pharmacological properties of the final compound. This makes it an important intermediate in the synthesis of complex molecules for drug development pipelines. myskinrecipes.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1187928-17-1 |

| Molecular Formula | C₈H₁₁BrClN |

| Molecular Weight | 236.54 g/mol |

| Appearance | Solid |

| Key Functional Groups | Primary Amine, Bromophenyl |

Scaffold for Central Nervous System (CNS) Drug Candidates

The 2-phenethylamine framework, present in this compound, is a well-established pharmacophore for agents targeting the central nervous system. mdpi.com This is because this structural motif is found in many endogenous neurotransmitters, such as dopamine (B1211576), norepinephrine, and serotonin (B10506). tmc.edunih.gov Consequently, derivatives of this scaffold are frequently explored for their potential to treat a range of neurological and psychiatric conditions. For a compound to be effective in the CNS, it must typically cross the blood-brain barrier (BBB). Medicinal chemists often modify scaffolds like 1-(2-Bromophenyl)ethanamine to optimize properties conducive to BBB penetration, such as lipophilicity, polar surface area, and the number of hydrogen bond donors and acceptors. enamine.net

Research into neurodegenerative diseases like Alzheimer's has explored various chemical scaffolds for neuroprotective effects. Compounds containing a bromophenyl group have been investigated for their potential in this area. For instance, a study on (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one, a chalcone (B49325) derivative, identified it as a monoamine oxidase B (MAO-B) inhibitor with neuroprotective potential against Alzheimer's disease. nih.gov This suggests that the bromophenyl moiety can be a key component in designing molecules with neuroprotective activity. The this compound scaffold offers a starting point for developing novel derivatives that could be tested for their ability to protect neurons from degeneration.

The phenethylamine core is central to the mechanism of many drugs used to treat neuropsychiatric disorders. mdpi.com Alterations in neurotransmitter systems, particularly those involving dopamine and serotonin, are implicated in the pathophysiology of depression and schizophrenia. tmc.edunih.gov For example, selective serotonin reuptake inhibitors (SSRIs) are a cornerstone of depression treatment. nih.gov Research has shown that antidepressants can be effective in treating depression in individuals with established schizophrenia and are being investigated for preventing depression following a first episode of psychosis. nih.govisrctn.com Given that phenethylamine derivatives can be designed to interact with serotonin and dopamine transporters and receptors, this compound serves as a valuable scaffold for creating new molecules aimed at treating these complex disorders. mdpi.com

The structural similarity of the phenethylamine skeleton to biogenic amine neurotransmitters allows for the design of derivatives that can interact with a variety of receptors and transporters within the CNS. mdpi.comtmc.edu By modifying the structure of this compound, researchers can develop ligands with specific affinities for targets such as:

Dopamine Receptors and Transporter (DAT): The dopamine system is crucial for mood, motivation, and motor control. Ligands that modulate DAT are used as antidepressants and psychostimulants. mdpi.com

Serotonin (5-HT) Receptors: With numerous subtypes, 5-HT receptors are targets for a wide range of therapies for conditions including depression, anxiety, and migraines. mdpi.com

Adrenoceptors: These receptors are involved in various physiological processes and are targets for drugs treating conditions like hypertension and anxiety.

The bromine atom on the phenyl ring provides a site for synthetic elaboration, allowing for the creation of a library of compounds that can be screened for their activity on these and other neurotransmitter systems.

Development of Anti-cancer Agents

The search for novel anti-cancer agents is a major focus of medicinal chemistry. Privileged structures, which are molecular frameworks capable of binding to multiple biological targets, are often used in the design of new anti-cancer drugs. The bromophenyl group is a feature in some compounds investigated for their anti-proliferative activity. For example, novel quinoline-oxadiazole derivatives containing a bromophenyl moiety have been synthesized and evaluated as potential anti-cancer agents, showing cytotoxic activity against hepatocellular carcinoma and breast adenocarcinoma cell lines. rsc.org Similarly, certain 2-phenazinamine derivatives have demonstrated potent anticancer effects. nih.gov

The this compound structure can be used as a starting point to synthesize hybrid molecules or novel heterocyclic systems. The bromo-substituent can be functionalized to link the phenethylamine core to other pharmacophores known to possess anti-cancer properties, potentially leading to multi-targeted agents that could overcome chemoresistance. scispace.comnih.gov

Research into Anti-inflammatory, Analgesic, and Antipyretic Agents

Non-steroidal anti-inflammatory drugs (NSAIDs) are a class of medications used to manage pain, fever, and inflammation. drugbank.commedentic.app Many of these agents function by inhibiting cyclooxygenase (COX) enzymes. Research into new agents in this class is ongoing. While not a classical NSAID structure itself, the this compound scaffold can be modified to create novel compounds for screening. For instance, research on other heterocyclic compounds has demonstrated potent analgesic and anti-inflammatory properties. nih.gov Studies on natural products have also identified polyphenolic fractions with significant anti-inflammatory, analgesic, and antipyretic activities, often linked to the inhibition of mediators like prostaglandins (B1171923) (PGE2), COX-2, and pro-inflammatory cytokines (TNF-α, IL-6). nih.gov Derivatives of this compound could be synthesized and tested in relevant assays, such as carrageenan-induced paw edema or acetic acid-induced writhing tests, to evaluate their potential in this therapeutic area.

Table 2: Summary of Research Applications

| Therapeutic Area | Role of this compound | Potential Molecular Targets |

|---|---|---|

| Central Nervous System | Core scaffold for CNS-active compounds | Dopamine receptors, Serotonin (5-HT) receptors, MAO-B |

| Oncology | Building block for complex anti-cancer agents | EGFR, DNA gyrase, Topoisomerase II |

| Inflammation & Pain | Starting material for novel analgesic/anti-inflammatory agents | COX-2, Pro-inflammatory cytokines (TNF-α, IL-6) |

Compound Reference Table

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (2E)-3-(4-Bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one |

| 2-Bromobenzyl chloride |

| 2-Bromophenylhydrazine hydrochloride |

| 2-Phenazinamine |

| Acetic acid |

| Carrageenan |

| Dopamine |

| N-[1-(2-Bromophenyl)ethyl]prop-2-yn-1-amine hydrochloride |

| Norepinephrine |

| Serotonin |

Preclinical Pharmacological Evaluation

Preclinical pharmacological evaluation is a critical phase in drug discovery, designed to assess the biological effects of a new chemical entity (NCE) before it can be considered for human trials. biotestfacility.comcreative-biolabs.com This stage involves a series of laboratory and animal studies to gather essential data on a compound's efficacy and safety. biotestfacility.combioagilytix.com The primary goals are to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME), and to evaluate its potential therapeutic effects and toxicity. biotestfacility.comwuxibiology.com

The biological activity of a potential drug candidate is investigated through a combination of in vitro (in a controlled laboratory environment) and in vivo (in a living organism) studies. creative-biolabs.combioagilytix.com

In Vitro Studies: These initial tests are performed on isolated cells, tissues, or enzymes to determine a compound's specific biological effects at a molecular level. creative-biolabs.comiiarjournals.org They are crucial for high-throughput screening and for understanding the mechanism of action. iiarjournals.org Common in vitro assays include:

Receptor Binding Assays: To determine if the compound binds to specific cellular receptors and to quantify its affinity.

Enzyme Inhibition Assays: To measure the compound's ability to inhibit the activity of target enzymes.

Cell-Based Assays: Using cell lines (often from human or non-human animals) in multi-well plates to assess the compound's effects on cellular processes like proliferation, viability, or signaling pathways. iiarjournals.orgnih.gov

These studies offer advantages in terms of cost-effectiveness, scalability, and reproducibility, and they help to reduce the number of animals required for testing. nih.gov

The table below illustrates the type of data typically collected from in vitro biological activity studies.

| Assay Type | Target | Parameter Measured | Illustrative Result |

| Receptor Binding | Dopamine D2 Receptor | Ki (inhibition constant) | 15 nM |

| Enzyme Inhibition | MAO-B | IC50 (half maximal inhibitory concentration) | 50 nM |

| Cell Viability | SH-SY5Y Neuroblastoma Cells | EC50 (half maximal effective concentration) | 1 µM |

Pharmacokinetic (PK) Studies: To analyze the absorption, distribution, metabolism, and excretion of the compound within the organism. biotestfacility.com

Pharmacodynamic (PD) Studies: To evaluate the relationship between drug concentration and its therapeutic effect.

Efficacy Models: Testing the compound in animal models of specific diseases (e.g., cancer, metabolic disorders, or central nervous system disorders) to assess its potential therapeutic benefit. biotestfacility.comporsolt.comnih.gov

The data gathered from these studies are critical for predicting how the drug will perform in humans and for establishing a safe starting dose for clinical trials. biotestfacility.comcreative-biolabs.com

The table below provides an example of the kind of data generated from in vivo efficacy studies.

| Animal Model | Dosing Regimen | Endpoint Measured | Illustrative Outcome |

| Mouse Model of Parkinson's Disease | 10 mg/kg, oral | Improvement in motor function | 40% improvement compared to vehicle control |

| Rat Model of Neuropathic Pain | 5 mg/kg, intraperitoneal | Reduction in pain response | 60% reduction in paw withdrawal threshold |

Metabolic stability is a crucial parameter in drug discovery that describes the susceptibility of a compound to biotransformation by metabolic enzymes. wuxiapptec.comnih.gov A compound that is metabolized too quickly may have a short duration of action and poor bioavailability, while a compound that is too stable might accumulate and cause toxicity. researchgate.net Therefore, assessing metabolic stability early in the drug development process is vital. wuxiapptec.comnih.gov

These assessments are typically conducted using in vitro systems that contain drug-metabolizing enzymes, primarily from the liver, as it is the main site of drug metabolism. researchgate.net Common test systems include:

Liver Microsomes: These are vesicles of the endoplasmic reticulum from liver cells and contain a high concentration of Phase I metabolic enzymes, such as cytochrome P450s (CYPs). springernature.combioivt.com Microsomal stability assays are widely used to measure the intrinsic clearance of a compound. bioivt.com

Hepatocytes: These are whole liver cells that contain both Phase I and Phase II metabolic enzymes, offering a more comprehensive assessment of a compound's metabolism. springernature.combioivt.com

Liver S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes. wuxiapptec.com

In a typical metabolic stability assay, the test compound is incubated with one of these systems, and the concentration of the parent compound is measured over time using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). springernature.comcreative-diagnostics.com The rate of disappearance of the compound is then used to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). researchgate.netnih.gov These values can then be used to predict in vivo pharmacokinetic parameters. nih.govnih.gov

The following table illustrates the typical output from an in vitro metabolic stability assessment.

| Test System | Species | in vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Liver Microsomes | Human | 45 | 15.4 |

| Liver Microsomes | Rat | 25 | 27.7 |

| Hepatocytes | Human | 60 | 11.6 |

| Hepatocytes | Rat | 35 | 19.8 |

Advanced Materials Science Applications of 1 2 Bromophenyl Ethanamine Hydrochloride

Building Block for Functional Materials and Polymers

Chiral amines are valuable precursors in the synthesis of functional polymers due to the introduction of stereospecificity, which can influence the polymer's properties and applications. In theory, 1-(2-Bromophenyl)ethanamine hydrochloride could serve as a monomer or a modifying agent to create polymers with unique characteristics.

The primary amine group (–NH₂) of 1-(2-Bromophenyl)ethanamine can be reacted with various functional groups to incorporate it into a polymer chain. For instance, it could undergo condensation polymerization with dicarboxylic acids or their derivatives to form chiral polyamides. The presence of the bromine atom on the phenyl ring offers a site for further functionalization through cross-coupling reactions, allowing for the attachment of other chemical moieties to tailor the polymer's electronic, optical, or thermal properties.

The chirality of the ethanamine backbone would impart optical activity to the resulting polymer. Such chiral polymers are of significant interest for applications in:

Chiral Chromatography: As stationary phases for the separation of enantiomers.

Asymmetric Catalysis: Where the chiral polymer can act as a catalyst or a ligand to promote stereoselective reactions.

Chiral Sensors: For the detection and quantification of specific enantiomers.

A hypothetical polymerization reaction is presented in the table below, illustrating how 1-(2-Bromophenyl)ethanamine could be used to synthesize a chiral polyamide.

| Reactants | Polymer Type | Potential Functional Properties |

| 1-(2-Bromophenyl)ethanamine | Chiral Polyamide | Optical Activity, Chirality |

| Terephthaloyl chloride | Potential for further functionalization at the bromine site |

Molecularly Imprinted Polymers (MIPs)

Molecular imprinting is a technique used to create synthetic polymers with specific recognition sites for a target molecule, known as the template. Chiral molecules are often used as templates to prepare MIPs for enantioselective separations.

In this context, this compound could theoretically be used as a template molecule. The process would involve:

Complex Formation: The template molecule (1-(2-Bromophenyl)ethanamine) is mixed with functional monomers that have complementary functional groups (e.g., methacrylic acid, which can form hydrogen bonds with the amine and electrostatic interactions with the protonated amine of the hydrochloride salt).

Polymerization: A cross-linking agent is added to the mixture, and polymerization is initiated, typically by UV or thermal methods. This creates a rigid polymer matrix around the template-monomer complex.

Template Removal: The template molecule is then extracted from the polymer, leaving behind cavities that are complementary in size, shape, and functionality to the template.

These "imprinted" cavities would exhibit a preference for binding the specific enantiomer of 1-(2-Bromophenyl)ethanamine that was used as the template. Such MIPs could be employed as:

Chiral Stationary Phases in HPLC: For the analytical or preparative separation of the enantiomers of 1-(2-Bromophenyl)ethanamine or structurally similar compounds.

Selective Sorbents: For the solid-phase extraction and purification of a specific enantiomer from a racemic mixture.

The table below outlines the key components and their roles in the hypothetical synthesis of a molecularly imprinted polymer using this compound as the template.

| Component | Function | Example |

| Template | The molecule to be imprinted | This compound |

| Functional Monomer | Interacts with the template | Methacrylic Acid |

| Cross-linker | Forms the polymer matrix | Ethylene Glycol Dimethacrylate (EGDMA) |

| Initiator | Starts the polymerization | Azobisisobutyronitrile (AIBN) |

| Porogen | Solvent for the reaction | Toluene |

While these applications are theoretically plausible, the lack of specific research on this compound in these areas means that its actual performance and efficacy as a building block for functional polymers or as a template for MIPs have not been experimentally validated and reported in the scientific literature.

Environmental and Safety Considerations in Research

Safe Handling and Storage Protocols

Proper handling and storage of 1-(2-Bromophenyl)ethanamine hydrochloride are critical to prevent accidental exposure and maintain the compound's integrity. As with many primary aromatic amines and halogenated compounds, this substance presents potential hazards that necessitate stringent safety measures. acs.org

Personal Protective Equipment (PPE): A fundamental aspect of safe handling involves the consistent use of appropriate PPE. researchgate.net This creates a barrier between the researcher and the chemical, mitigating risks of exposure through inhalation, skin contact, or eye contact.

Eye Protection: Chemical safety goggles or a face shield should be worn at all times to protect against splashes or airborne particles. pipharm.comfishersci.com

Hand Protection: Chemically resistant gloves, such as those satisfying EU Directive 89/686/EEC and the standard EN374, are required to prevent skin contact. pipharm.com Gloves should be inspected before use and disposed of properly after handling the substance. pipharm.com

Body Protection: A laboratory coat or appropriate protective clothing is necessary to prevent skin exposure. pipharm.comfishersci.com

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. pipharm.comtri-iso.com If ventilation is inadequate, a NIOSH-approved respirator may be necessary. tri-iso.com

Handling Procedures: Researchers should avoid direct contact with the substance. pipharm.com Dust formation and inhalation must be minimized during handling. fishersci.comfishersci.fr All manipulations of the solid compound should occur in a chemical fume hood. temple.edu After handling, it is crucial to wash hands thoroughly. fishersci.com

Storage Requirements: Correct storage conditions are essential for both safety and chemical stability. illinois.edu

Containers: The compound should be stored in a tightly closed, properly labeled container. pipharm.comillinois.edu Containers that have been opened must be carefully resealed and kept upright to prevent leakage. pipharm.com

Environment: Storage should be in a dry, cool, and well-ventilated place. pipharm.comfishersci.com It is incompatible with acids, acid chlorides, acid anhydrides, and strong oxidizing agents, and should be stored separately from these substances. fishersci.comfishersci.com

| Safety Protocol | Specific Requirement | Rationale |

|---|---|---|

| Personal Protective Equipment (PPE) | Chemical safety goggles or face shield | Protects eyes from splashes and dust. pipharm.com |

| Chemically resistant gloves | Prevents skin absorption and irritation. canbipharm.com | |

| Laboratory coat | Protects skin and personal clothing from contamination. fishersci.com | |

| Work in a chemical fume hood | Minimizes inhalation of dust or vapors. temple.edu | |

| Handling | Avoid dust formation | Reduces risk of inhalation and widespread contamination. fishersci.com |

| Wash hands thoroughly after use | Prevents accidental ingestion or secondary contact. fishersci.com | |

| Storage | Tightly closed, upright container | Prevents leakage and contamination. pipharm.com |

| Cool, dry, well-ventilated area away from incompatibles | Ensures chemical stability and prevents hazardous reactions. fishersci.com |

Waste Management and Disposal in Research Settings

The disposal of this compound and associated materials must be managed in accordance with local, regional, and national hazardous waste regulations. fishersci.com As a halogenated organic compound, it requires specific disposal procedures to prevent environmental contamination. temple.edufapu.de

Waste Segregation: A critical first step in proper waste management is segregation. ubc.ca Waste containing halogenated compounds like this compound must be collected separately from non-halogenated chemical waste. temple.eduoregonstate.edu This is because the treatment and disposal methods for these two streams are different and mixing them can lead to significantly higher disposal costs and environmental complications. temple.eduubc.ca Halogenated solvents are typically incinerated at high temperatures, a more complex and costly process than the fuel blending often used for non-halogenated solvents. ubc.ca

Container and Labeling:

Waste must be collected in appropriate, leak-proof containers that are compatible with the chemical. illinois.eduubc.ca

Containers must be kept closed except when actively adding waste. illinois.edu

Each waste container must be clearly labeled with a "Hazardous Waste" tag that identifies all chemical constituents and their approximate percentages. temple.eduillinois.edu Using full chemical names instead of abbreviations is essential for safety and compliance. illinois.edu

Disposal Procedures:

Disposal should be arranged through an official and approved waste disposal authority or the institution's Environmental Health and Safety (EH&S) department. oregonstate.eduresearchgate.net

Emptying chemical waste into drains or disposing of it with regular trash is strictly prohibited. fishersci.comubc.ca Such actions can lead to the contamination of water systems and the environment. fishersci.comnilu.no

For spills, inert absorbent material should be used to contain the substance. The contaminated absorbent and any cleaning materials must then be placed in a sealed, properly labeled container for disposal as hazardous waste. illinois.edu

| Aspect | Procedure | Reason |

|---|---|---|

| Segregation | Collect halogenated waste separately from non-halogenated waste. | Different disposal methods; prevents increased costs and treatment complexity. ubc.ca |

| Containment | Use leak-proof, compatible, and sealed containers. | Prevents spills, leaks, and vapor release. illinois.edu |

| Label containers with "Hazardous Waste" and list all contents. | Ensures proper handling, treatment, and disposal by waste management personnel. temple.edu | |

| Disposal | Arrange pickup through an approved hazardous waste program (e.g., EH&S). | Ensures compliance with all environmental regulations. fishersci.com |

| Prohibition | Do not dispose of in sinks or regular trash. | Prevents environmental pollution and harm to aquatic life. fishersci.com |

Green Chemistry Principles in Synthesis and Derivatization

Applying the principles of green chemistry to the synthesis and use of this compound can significantly reduce its environmental footprint. compoundchem.com Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances.

In Synthesis: The synthesis of 1-(2-Bromophenyl)ethanamine and its hydrochloride salt can be evaluated through the lens of green chemistry principles.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. compoundchem.com

Use of Catalysis: Employing catalytic reagents in place of stoichiometric ones is a core principle. acs.org Catalysts are used in small amounts and can facilitate reactions multiple times, leading to less waste compared to stoichiometric reagents that are consumed in the reaction.

Safer Solvents and Reagents: The choice of solvents and reagents is crucial. Green chemistry encourages the use of less hazardous solvents or, ideally, solvent-free reaction conditions. For bromination reactions, exploring alternatives to molecular bromine can reduce hazards. acsgcipr.org Mechanochemistry, which involves reactions in the solid state with minimal or no solvent, presents a promising green alternative. researchgate.net

In Derivatization: 1-(2-Bromophenyl)ethanamine, as a primary amine, is often subject to derivatization reactions for analytical purposes or to create new molecules. nih.gov Green chemistry principles are highly relevant in this context.

Avoiding Unnecessary Derivatization: The principle of reducing derivatives (e.g., use of protecting groups) should be applied. acs.org Such steps require additional reagents and generate more waste. acs.org

Safer Derivatizing Agents: Many traditional derivatizing agents can be toxic or require harsh conditions. mdpi.com Research into greener alternatives is ongoing. The ideal derivatizing agent would be highly selective, react under mild conditions (e.g., in aqueous solution at room temperature), produce no hazardous by-products, and result in a stable derivative. sigmaaldrich.com

Process Monitoring: Implementing real-time analysis and process control can prevent the formation of by-products and the release of hazardous substances. compoundchem.com

The application of these principles not only enhances the safety and sustainability of the research involving this compound but also aligns with the broader goals of modern, environmentally conscious chemical science. uni-lj.si

常见问题

Q. What are the recommended synthetic routes for 1-(2-bromophenyl)ethanamine hydrochloride?

Answer: The synthesis typically involves reductive amination of 2-bromophenylacetone using ammonium acetate and sodium cyanoborohydride in methanol, followed by HCl treatment to form the hydrochloride salt . Alternative routes include nucleophilic substitution of 2-bromoacetophenone with ammonia under high-pressure conditions, yielding the primary amine intermediate, which is then acidified . Key steps:

Q. How can the purity and identity of this compound be validated?

Answer: Validate via:

Q. What are the solubility and stability guidelines for this compound?

Answer:

- Solubility: Soluble in water (50 mg/mL), methanol, and DMSO; insoluble in hexane .

- Stability: Store at –20°C in airtight containers (1–2 years). Avoid prolonged exposure to light or humidity to prevent decomposition .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

Answer: For chiral analogs (e.g., (R)- or (S)-enantiomers):

- Chiral Chromatography: Use a Chiralpak® IA column with hexane:isopropanol (80:20) + 0.1% trifluoroacetic acid.

- Enzymatic Resolution: Lipase-catalyzed acylation of racemic mixtures in tert-butanol .

- Crystallization: Diastereomeric salt formation with L-tartaric acid .

Q. What computational methods are used to predict the metabolic stability of 1-(2-bromophenyl)ethanamine derivatives?

Answer:

- Docking Studies: Model interactions with cytochrome P450 enzymes (CYP3A4, CYP2D6) using AutoDock Vina .

- QSAR Models: Correlate logP and polar surface area with hepatic clearance rates.

- In Silico Metabolism: Software like MetaSite predicts hydroxylation at the benzylic carbon as the primary metabolic pathway .

Q. How to address contradictions in reported spectral data for bromophenyl-substituted ethanamines?

Answer:

- Cross-Validation: Compare ¹³C NMR shifts with structurally similar compounds (e.g., 1-(3-bromophenyl)ethanamine hydrochloride ).

- Isotopic Labeling: Use ¹⁵N-labeled ammonia during synthesis to confirm amine proton signals .

- X-ray Crystallography: Resolve ambiguities in solid-state structure (e.g., hydrogen bonding patterns) .

Q. What strategies optimize yield in large-scale synthesis while minimizing impurities?

Answer:

- Process Optimization:

- Use flow chemistry for controlled imine formation (residence time: 30 min, 60°C) .

- Employ scavenger resins (e.g., QuadraPure™) to remove unreacted ketone intermediates .

- Impurity Profiling: Monitor by LC-MS for common byproducts (e.g., dimeric amines, m/z 340–360) .

Q. How is this compound utilized in the design of enzyme inhibitors or receptor ligands?

Answer:

- Dopamine Receptor Studies: The bromophenyl group enhances π-π stacking with D2 receptor residues. Replace the ethylamine chain with bulkier groups (e.g., cyclopropyl) to modulate selectivity .

- MAO-B Inhibition: Methyl substitution at the α-carbon increases potency (IC₅₀: 0.8 μM vs. 3.2 μM for unsubstituted analog) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。